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Compound of Interest

Compound Name: 5-Methoxy-3-oxopentanenitrile

Cat. No.: B1642169 Get Quote

An In-Depth Technical Guide to 5-Methoxy-3-oxopentanenitrile: Structure, Properties, and

Synthetic Potential

Introduction
5-Methoxy-3-oxopentanenitrile is a bifunctional organic compound featuring a nitrile, a

ketone, and an ether moiety within a five-carbon backbone. This unique combination of

functional groups makes it a molecule of significant interest for researchers and scientists,

particularly in the fields of organic synthesis and drug development. While not an active

pharmaceutical ingredient itself, its structural attributes position it as a versatile building block

for the construction of more complex molecular architectures, including heterocyclic systems

and potential pharmaceutical intermediates. The strategic placement of its reactive sites—the

electrophilic ketone, the versatile nitrile, and the acidic α-protons—offers a rich landscape for

chemical transformations.

This technical guide provides a comprehensive analysis of 5-Methoxy-3-oxopentanenitrile,

beginning with its core chemical and physical properties and structure. It delves into a

predictive spectroscopic profile, outlines its key reactivity, proposes a viable synthetic pathway,

and discusses its potential applications in medicinal chemistry. The content is designed to

equip researchers and drug development professionals with the foundational knowledge

required to effectively utilize this compound in their work.
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The fundamental identity and physical characteristics of 5-Methoxy-3-oxopentanenitrile are

summarized below. These properties are essential for its handling, storage, and application in

experimental settings.

Chemical Identifiers and Properties
Property Value Source

CAS Number 97820-87-6 [1][2][3]

Molecular Formula C₆H₉NO₂ [1][2][4]

Molecular Weight 127.14 g/mol [1][2][4]

IUPAC Name 5-Methoxy-3-oxopentanenitrile

SMILES COCCC(=O)CC#N [2]

Boiling Point No data available [1]

Storage
Sealed in a dry environment,

2-8°C
[1]

Molecular Structure
5-Methoxy-3-oxopentanenitrile is a linear, aliphatic molecule. Its structure is characterized by

a pentane chain with a nitrile group (-C≡N) at the C1 position and a ketone group (C=O) at the

C3 position. A methoxy group (-OCH₃) is located at the C5 position, forming an ether linkage.

This arrangement of functional groups dictates the molecule's chemical behavior and potential

for synthetic transformations.

Caption: 2D structure of 5-Methoxy-3-oxopentanenitrile.

Spectroscopic Characterization (Predictive
Analysis)
While comprehensive experimental spectra for 5-Methoxy-3-oxopentanenitrile are not readily

available in the public domain, its spectroscopic characteristics can be reliably predicted based

on its functional groups.[5] This predictive analysis is a crucial tool for compound identification

and purity assessment in a research setting.
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Spectroscopy Predicted Characteristics

¹H NMR

- Singlet (3H) at ~3.3 ppm (methoxy group, -

OCH₃).- Triplet (2H) at ~3.6 ppm (methylene

group adjacent to ether oxygen, -O-CH₂-).-

Triplet (2H) at ~2.8 ppm (methylene group

between ketone and ether, -C(=O)-CH₂-).-

Triplet (2H) at ~2.6 ppm (methylene group

between ketone and nitrile, -CH₂-C≡N).

¹³C NMR

- ~205 ppm: Ketone carbonyl carbon.- ~118

ppm: Nitrile carbon.- ~70 ppm: Methylene

carbon adjacent to ether oxygen.- ~59 ppm:

Methoxy carbon.- ~45 ppm: Methylene carbon

adjacent to ketone (C4).- ~25 ppm: Methylene

carbon adjacent to nitrile (C2).

IR Spectroscopy

- ~2250 cm⁻¹: Strong, sharp peak for the C≡N

stretch.- ~1715 cm⁻¹: Strong, sharp peak for the

C=O (ketone) stretch.- ~1100 cm⁻¹: Strong peak

for the C-O (ether) stretch.- ~2850-2950 cm⁻¹:

C-H alkane stretches.

Mass Spectrometry

- Molecular Ion (M⁺): m/z = 127.06.- Key

Fragments: m/z = 96 (loss of -OCH₃), m/z = 71

(cleavage at C4-C5), m/z = 55 (cleavage at C2-

C3).

Chemical Reactivity and Synthetic Utility
The synthetic value of 5-Methoxy-3-oxopentanenitrile stems from the distinct reactivity of its

three primary functional regions. Understanding these reactive sites allows for the strategic

design of synthetic routes to more complex molecules.

Ketone Carbonyl (C3): This site is electrophilic and susceptible to nucleophilic attack. It can

undergo reactions such as reduction to a secondary alcohol, reductive amination, and the

formation of imines or ketals. This functionality is a key handle for chain extension and

cyclization reactions.[6]
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Nitrile Group (-C≡N): The nitrile is a versatile functional group. It can be hydrolyzed under

acidic or basic conditions to yield a carboxylic acid, or it can be reduced to a primary amine.

[6] In medicinal chemistry, the nitrile group is often used as a bioisostere for a carbonyl group

or as a hydrogen bond acceptor, and it is generally robust against metabolic degradation.[7]

α-Methylene Protons (C2 and C4): The protons on the carbons adjacent (alpha) to the

ketone (C2 and C4) are acidic. The protons at C2 are particularly acidic due to the electron-

withdrawing effects of both the adjacent ketone and nitrile groups. This acidity allows for

easy deprotonation with a suitable base to form a stabilized enolate, which can then act as a

nucleophile in various C-C bond-forming reactions, such as alkylations and aldol

condensations.

5-Methoxy-3-oxopentanenitrile

Key Reactive Sites

CH₃-O-CH₂-CH₂-C(=O)-CH₂-C≡N

Nucleophilic Addition

Ketone (C3)

Hydrolysis/Reduction

Nitrile Group

Enolate Formation

α-Methylene (C2, C4)

Click to download full resolution via product page

Caption: Key reactive sites of 5-Methoxy-3-oxopentanenitrile.

Proposed Synthetic Pathway
A survey of the chemical literature does not reveal a standard, published procedure for the

synthesis of 5-Methoxy-3-oxopentanenitrile. However, a chemically sound and efficient

pathway can be proposed based on well-established organic reactions. A plausible approach is

the Claisen-type condensation between methyl 3-methoxypropanoate and acetonitrile.

Experimental Protocol: Proposed Synthesis
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Objective: To synthesize 5-Methoxy-3-oxopentanenitrile via a base-mediated condensation

reaction.

Step 1: Reaction Setup

Under an inert atmosphere (e.g., nitrogen or argon), equip a dry, three-necked round-bottom

flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

In the flask, prepare a suspension of sodium amide (1.1 equivalents) in anhydrous diethyl

ether.

Cool the suspension to 0°C using an ice bath.

Step 2: Condensation Reaction

In the dropping funnel, prepare a solution of methyl 3-methoxypropanoate (1.0 equivalent)

and anhydrous acetonitrile (1.2 equivalents) in anhydrous diethyl ether.

Add this solution dropwise to the stirred sodium amide suspension over 30 minutes,

maintaining the temperature at 0°C.

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-

16 hours.

Step 3: Workup and Purification

Cool the reaction mixture back to 0°C and cautiously quench by the slow addition of a

saturated aqueous solution of ammonium chloride.

Transfer the mixture to a separatory funnel and separate the organic layer.

Extract the aqueous layer twice with diethyl ether.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude

product.
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Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain

pure 5-Methoxy-3-oxopentanenitrile.

Methyl 3-methoxypropanoate
1. NaNH₂ / Ether, 0°C

2. H₃O⁺ Workup
Acetonitrile

5-Methoxy-3-oxopentanenitrileClaisen Condensation

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 5-Methoxy-3-oxopentanenitrile.

Relevance in Medicinal Chemistry and Drug
Development
The true potential of 5-Methoxy-3-oxopentanenitrile for drug development professionals lies

in its utility as a scaffold or intermediate. The individual functional groups present in the

molecule are well-represented in a wide array of approved pharmaceuticals.

The Methoxy Group: The methoxy substituent is prevalent in many natural product-derived

and synthetic drugs. It is often introduced by medicinal chemists to improve ligand-target

binding, modulate physicochemical properties (like solubility and lipophilicity), and enhance

metabolic stability (ADME parameters).[8]

The Nitrile Group: Over 30 nitrile-containing pharmaceuticals are currently prescribed for a

diverse range of conditions.[7] The nitrile often acts as a key pharmacophore, participating in

strong dipole interactions or serving as a hydrogen bond acceptor, mimicking the function of

a carbonyl group.[7] Its inclusion can significantly enhance the potency and selectivity of a

drug candidate.

A structurally related compound, 5-Methoxy-3,5-dioxopentanoic acid, serves as a crucial

precursor in the synthesis of intermediates for high-value active pharmaceutical ingredients

(APIs), including Risdiplam, a treatment for spinal muscular atrophy (SMA).[9] This highlights

the value of the underlying carbon skeleton and functional group arrangement found in 5-
Methoxy-3-oxopentanenitrile for building complex, biologically active molecules.
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Safety and Handling
Based on safety data for structurally similar chemicals, 5-Methoxy-3-oxopentanenitrile should

be handled with appropriate care.[10]

Hazards: The compound is classified as a combustible liquid and is expected to cause

serious eye irritation.[10] It may be harmful if swallowed or in contact with skin.[10]

Precautions for Safe Handling:

Avoid contact with skin, eyes, and clothing.[10]

Wash hands thoroughly after handling.

Use only in a well-ventilated area, preferably a fume hood.

Wear suitable protective clothing, gloves, and eye/face protection.[10]

Keep away from open flames, hot surfaces, and other sources of ignition.[10]

Storage Conditions:

Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11]

Store at 2-8°C for long-term stability.[1]

Incompatible Materials:

Strong oxidizing agents, strong acids, and strong bases.[10][11]

Conclusion
5-Methoxy-3-oxopentanenitrile is a valuable, yet under-explored, chemical entity. Its

combination of a ketone, a nitrile, and an ether on a flexible aliphatic chain provides multiple

handles for synthetic manipulation. While its direct biological activity has not been reported, its

potential as a precursor for more complex and potentially pharmacologically active compounds

is significant. This guide provides the foundational chemical, structural, and safety information
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necessary for researchers to begin exploring the synthetic utility of this promising building block

in their discovery and development programs.

References
Fisher Scientific. (n.d.). Safety Data Sheet for 3-Methoxypropanenitrile.
Thermo Fisher Scientific. (2021). Safety Data Sheet for Benzaldehyde, 4-hydroxy-3-iodo-5-
methoxy-.
BenchChem. (n.d.). 5-Oxopentanenitrile | 3350-74-1.
BLD Pharm. (n.d.). 97820-87-6 | 5-Methoxy-3-oxopentanenitrile.
Arctom Scientific. (n.d.). CAS NO. 97820-87-6 | 5-Methoxy-3-oxopentanenitrile.
AK Scientific, Inc. (n.d.). Safety Data Sheet for (2E)-2-[(4-Hydroxy-3-
methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile.
ECHEMI. (n.d.). Buy 5-Methoxyindole-3-acetonitrile Pharmaceutical grade.
Sigma-Aldrich. (n.d.). 5-METHOXYINDOLE-3-ACETONITRILE | 2436-17-1.
BIOFOUNT. (n.d.). 5-Methoxy-3-oxo-pentanenitrile.
PubChem. (n.d.). 2-Methoxy-3-oxopentanenitrile. National Center for Biotechnology
Information.
PubChem. (n.d.). 5-Methoxy-3-methyl-5-oxopentanoic acid. National Center for
Biotechnology Information.
BenchChem. (n.d.). Application Notes: 5-Methoxy-3,5-dioxopentanoic Acid as a Versatile
Precursor for Pharmaceutical Intermediates.
LibreTexts Chemistry. (n.d.). 5: Organic Spectrometry.
meriSTEM. (2021). Spectroscopy worked example combining IR, MS and NMR. YouTube.
BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 5-
Methoxy-3,5-dioxopentanoic Acid.
PubChem. (n.d.). 5-Oxopentanenitrile. National Center for Biotechnology Information.
ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy -
Example 3. YouTube.
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing
Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal
Chemistry, 53(22), 7902–7917.
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.
University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European
Journal of Medicinal Chemistry, 273, 116364.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1642169?utm_src=pdf-body
https://www.benchchem.com/product/b1642169?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1642169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem. (n.d.). An In-depth Technical Guide to 5-Methoxy-3,5-dioxopentanoic Acid: A
Key Intermediate in Synthetic Chemistry.
Google Patents. (n.d.). Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-
pentanone.
Oztaskin, N., Goksu, S., & Secen, H. (2006). An Alternative and Straightforward Synthesis of
Dopaminergic 5–Methoxy–1,2,3,4–tetrahydronaphthalen–2–amine. Indian Journal of
Chemistry - Section B, 45(8), 1934-1937.
ChemicalBook. (n.d.). 5-Methoxytryptamine synthesis.
de la Torre, G., & Domling, A. (2022). Heterocycle-Based Multicomponent Reactions in Drug
Discovery: From Hit Finding to Rational Design. Biomedicines, 10(7), 1488.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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